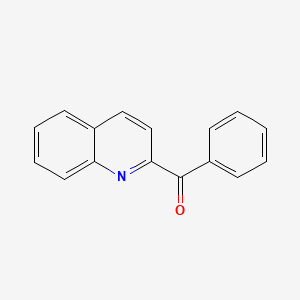![molecular formula C22H17N3O4S3 B2527702 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 379239-41-5](/img/structure/B2527702.png)
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C22H17N3O4S3 and its molecular weight is 483.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Applications
A novel series of compounds related to thieno[3,2-d]pyrimidine, which includes structures similar to the chemical , have been synthesized and evaluated for their potential as antitumor and antibacterial agents. Notably, compounds within this series have shown significant in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), surpassing the activity of doxorubicin in some cases. Additionally, these compounds demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-purpose therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Dual Inhibitory Action on Cancer Targets
Another study focused on the synthesis of classical and nonclassical antifolates based on 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, which share a core structural motif with the compound . These synthesized compounds were evaluated as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents. The classical compound demonstrated remarkable inhibitory activity against human DHFR and was effective in inhibiting the growth of several tumor cells, highlighting the therapeutic potential of this chemical class in cancer treatment (Gangjee et al., 2007).
Structural and Antimicrobial Insights
Further research into the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided valuable insights into their conformation and potential interactions with biological targets. These studies are crucial for understanding the molecular basis of the compound's action and designing derivatives with enhanced activity and selectivity (Subasri et al., 2016).
Synthesis and Evaluation of Antimicrobial Activity
The synthesis of novel thienopyrimidine linked rhodanine derivatives has been explored, yielding compounds with promising antimicrobial potency against various bacterial strains such as E. coli and B. subtilis. These findings underscore the potential of such compounds, including those structurally related to N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, in addressing bacterial infections (Kerru et al., 2019).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S3/c1-2-7-25-21(27)19-14(17-4-3-8-30-17)10-31-20(19)24-22(25)32-11-18(26)23-13-5-6-15-16(9-13)29-12-28-15/h2-6,8-10H,1,7,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJYUUWPLPUYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)
![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)
![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)
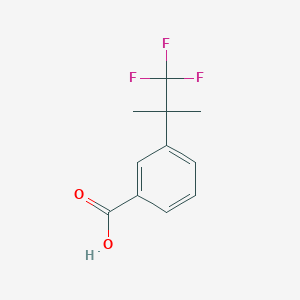
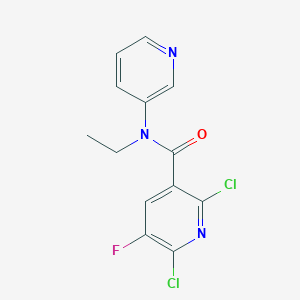
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
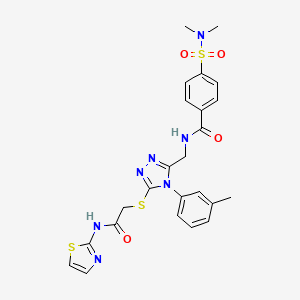
![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)
![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)
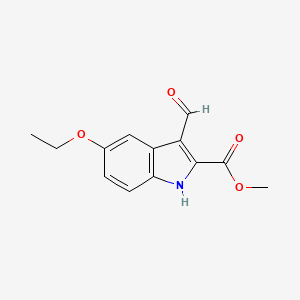
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)

